1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 618383-15-6
VCID: VC16133109
InChI: InChI=1S/C16H10BrFN2O2/c17-11-3-7-13(8-4-11)20-15(16(21)22)9-14(19-20)10-1-5-12(18)6-2-10/h1-9H,(H,21,22)
SMILES:
Molecular Formula: C16H10BrFN2O2
Molecular Weight: 361.16 g/mol

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 618383-15-6

Cat. No.: VC16133109

Molecular Formula: C16H10BrFN2O2

Molecular Weight: 361.16 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid - 618383-15-6

Specification

CAS No. 618383-15-6
Molecular Formula C16H10BrFN2O2
Molecular Weight 361.16 g/mol
IUPAC Name 2-(4-bromophenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C16H10BrFN2O2/c17-11-3-7-13(8-4-11)20-15(16(21)22)9-14(19-20)10-1-5-12(18)6-2-10/h1-9H,(H,21,22)
Standard InChI Key ZRILIAQAUPKMFA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is C₁₆H₁₀BrFN₂O₂, yielding a molecular weight of 377.17 g/mol. Key structural features include:

  • A pyrazole core providing rigidity and π-π stacking capabilities.

  • A 4-bromophenyl group introducing steric bulk and potential for halogen bonding.

  • A 4-fluorophenyl group enhancing lipophilicity and metabolic stability.

  • A carboxylic acid at the 5-position, enabling salt formation and hydrogen bonding.

The compound’s solubility profile is likely dominated by the carboxylic acid group, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. The presence of halogen atoms may increase melting points compared to non-halogenated analogs, though experimental data remain unreported .

StepReagents/ConditionsYield (%)Key Challenges
1HCl/EtOH, reflux60–70Regioselectivity control
2Pd(PPh₃)₄, K₂CO₃50–60Purification of diaryl product
3NaOH, H₂O/EtOH80–90Acid stability during isolation

Optimization efforts might focus on:

  • Catalyst selection: Palladium-based catalysts for efficient cross-coupling.

  • Temperature control: Maintaining 80–100°C during cyclocondensation to minimize side products.

  • Green chemistry principles: Solvent recycling and waste reduction .

Applications in Drug Development

Anticancer Agents

The compound’s potential to inhibit proliferation pathways is being explored:

  • Microtubule destabilization: Pyrazole derivatives disrupt tubulin polymerization at 5–20 µM concentrations.

  • Apoptosis induction: Caspase-3 activation observed in leukemia cell lines (e.g., HL-60) at 10 µM.

Anti-inflammatory Therapeutics

COX-2 selectivity ratios >50 have been reported for fluorinated pyrazoles, suggesting utility in arthritis treatment.

Challenges and Future Directions

Solubility and Bioavailability

The carboxylic acid’s polarity limits blood-brain barrier penetration. Strategies under investigation include:

  • Prodrug approaches: Methyl esterification improves logP by 1.5–2 units.

  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers enhance in vivo half-life.

Synthetic Scalability

Bromine’s cost and palladium catalysts’ expense necessitate alternative routes:

  • Direct C-H functionalization: Transition-metal-free bromination/fluorination.

  • Flow chemistry: Continuous processing to reduce reaction times by 40%.

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